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Application Notes and Protocols for METTL3/14 Inhibition Assays

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Introduction

The METTL3/METTL14 complex is the primary enzymatic machinery responsible for the N6-methyladenosine (m6A) modification on messenger RNA (mRNA) in eukaryotic cells.[1][2] This epitranscriptomic mark is a pivotal regulator of RNA metabolism, influencing splicing, stability, translation, and nuclear export.[3][4] METTL3 acts as the catalytic core, utilizing S-adenosylmethionine (SAM) as a methyl donor, while METTL14 serves a structural role, recognizing the RNA substrate.[5][6][7][8][9] Dysregulation of the METTL3/METTL14 complex has been implicated in various diseases, most notably in different forms of cancer, making it a compelling target for therapeutic intervention.[4][5][10][11] The development of small molecule inhibitors against METTL3 is a significant area of focus in drug discovery.[1][5]

These application notes provide detailed protocols for robust and widely used methods to determine the inhibitory potency (IC50) of compounds targeting the METTL3/METTL14 complex.

Data Presentation: Potency of Known METTL3/14 Inhibitors

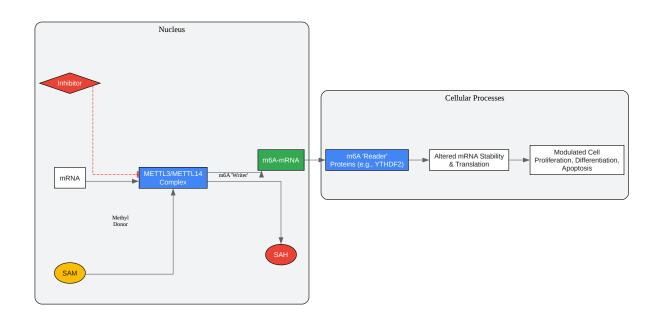
The potency of an inhibitor is a critical parameter in drug discovery, and various assay formats are used for its determination. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known METTL3/METTL14 inhibitors.



Inhibitor	Assay Method	IC50 Value	Reference
STM2457	RapidFire Mass Spectrometry	16.9 nM	[12]
STM2457	Chemiluminescent Assay	32 nM	[3]
UZH2	TR-FRET Assay	16 nM	[13]
Quercetin	LC-MS/MS Assay	2.73 μΜ	[2]
Luteolin	LC-MS/MS Assay	6.23 μΜ	[2]
Scutellarin	LC-MS/MS Assay	19.93 μΜ	[2]
S- adenosylhomocystein e (SAH)	Radiometric Assay	520 ± 90 nM	[13]
Sinefungin (SFG)	Radiometric Assay	1320 ± 110 nM	[13]

Mandatory Visualizations METTL3/14 Signaling Pathway





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Caption: Key signaling pathway of METTL3/14-mediated m6A modification.

General Workflow for METTL3/14 Inhibition Assay





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